N,3,3-trimethylcyclopentan-1-amine hydrochloride
Overview
Description
“N,3,3-trimethylcyclopentan-1-amine hydrochloride” is a chemical compound with the molecular formula C8H18ClN . It is a salt formed from the reaction of N,3,3-trimethylcyclopentan-1-amine with hydrochloric acid. The compound is likely to be a solid at room temperature .
Molecular Structure Analysis
The molecule consists of a cyclopentane ring, which is a five-membered carbon ring. Attached to one of the carbons on the ring is an amine group (NH2) and three methyl groups (CH3). The presence of the amine group makes this compound a derivative of an amine .Chemical Reactions Analysis
As an amine, this compound can participate in a variety of chemical reactions. Amines are basic and can react with acids to form salts, as is the case with this compound forming a hydrochloride salt. They can also undergo reactions with electrophiles due to the lone pair of electrons on the nitrogen .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. As a salt, it is likely to be soluble in water. The presence of the cyclopentane ring might make it less polar and therefore also soluble in some organic solvents .Scientific Research Applications
Spectrophotofluorometric Assay Development
N,3,3-trimethyl-1-phenyl-1-indanpropylamine hydrochloride, a variant of N,3,3-trimethylcyclopentan-1-amine hydrochloride, reacts with 7-chloro-4-nitrobenzofurazan to form a fluorescent derivative. This reaction has been utilized to develop a sensitive spectrophotofluorometric method for the assay of capsules and compatibility samples (Turdiu, Penner, & Chafetz, 1974).
Stereoselectivity and Regioselectivity in Reactions
In studies focusing on reactions involving similar compounds, primary amines exhibited regioselective and stereoselective interactions with cis-1,2,2 trimethylcyclopentane-1,3-dicarboxylic anhydride. This provides insights into the behavior of this compound in chemical reactions, specifically regarding the prediction of absolute configurations of racemic and optically active primary amines (Bell, 1981).
Synthesis of Primary Amines
A method for synthesizing primary amines, including derivatives of this compound, involves reacting primary halogen compounds or tosylates with sodium bis(trimethylsilyl)amide, followed by conversion to amine hydrochlorides using aqueous HCl (Bestmann & Wölfel, 1984).
Medicinal Chemistry Applications
From a medicinal chemistry perspective, compounds like bicyclo[1.1.1]pentan-1-amine, structurally related to this compound, have been identified as unique and significant moieties. Their synthesis, involving reactions such as the reduction of 1-azido-3-iodobicyclo[1.1.1]pentane, is of interest for scalable production (Goh et al., 2014).
Asymmetric Synthesis of Functionalized Cyclopentanones
A secondary amine-catalyzed Michael addition, followed by an N-heterocyclic carbene-catalyzed intramolecular crossed benzoin reaction, has been applied to 1,3-dicarbonyls and alpha,beta-unsaturated aldehydes. This process, which may involve derivatives of this compound, results in functionalized cyclopentanones with high enantioselectivities (Lathrop & Rovis, 2009).
Properties
IUPAC Name |
N,3,3-trimethylcyclopentan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-8(2)5-4-7(6-8)9-3;/h7,9H,4-6H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMFEZLNAJOSHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C1)NC)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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